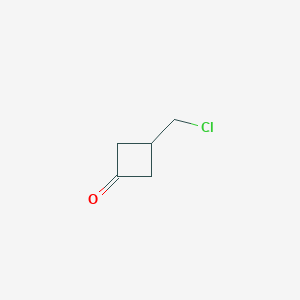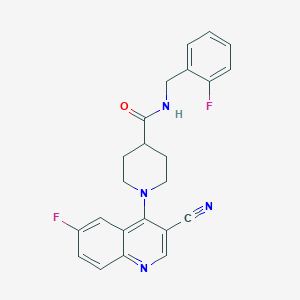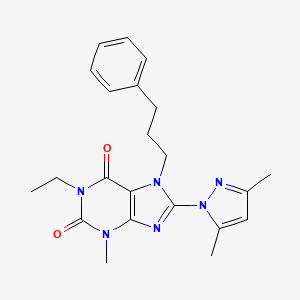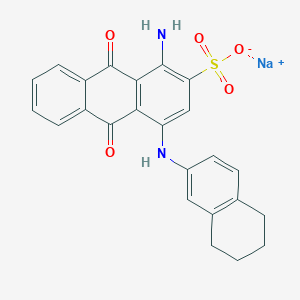
3-(Chloromethyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)cyclobutan-1-one is a chemical compound with the CAS number 175021-13-3 . It has a molecular weight of 118.56 and its molecular formula is C5H7ClO . The compound appears as a colorless liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(chloromethyl)cyclobutanone . The InChI code for this compound is 1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 .Physical And Chemical Properties Analysis
3-(Chloromethyl)cyclobutan-1-one is a colorless liquid . It should be stored at temperatures between 0-8°C . .Wissenschaftliche Forschungsanwendungen
Synthesis of Methanoproline Analogues
3-(Chloromethyl)cyclobutan-1-one is utilized in the synthesis of methanoproline analogues. A two-step synthetic approach involves reversible addition of hydrogen cyanide under specific conditions, leading to the formation of these analogues. This method is significant in organic chemistry, particularly in the creation of novel compounds with potential pharmaceutical applications (Rammeloo, Stevens, & de Kimpe, 2002).
Nonpeptidic GLP-1 Receptor Agonists
In medicinal chemistry, cyclobutane derivatives, including 3-(Chloromethyl)cyclobutan-1-one, have been identified as novel nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor. These compounds are significant in the development of new treatments for conditions like diabetes (Liu et al., 2012).
Antibacterial Applications
The antibacterial effects of cyclobutane derivatives, possibly including 3-(Chloromethyl)cyclobutan-1-one, have been noted in medicinal chemistry. The crystal structure of related compounds indicates potential applications in the development of new antibacterial agents (Sarı et al., 2002).
Photoreactive Properties
Research into the photoreactive properties of cyclobutane derivatives, including those related to 3-(Chloromethyl)cyclobutan-1-one, has been conducted. These studies are crucial for understanding the chemical behavior of these compounds under light irradiation, which can be important in photochemistry and materials science (Toda, Motomura, & Oshima, 1974).
Radical Cation Probes
3-(Chloromethyl)cyclobutan-1-one derivatives have been studied for their role in radical cation probes, particularly in intramolecular cyclobutanation reactions. These studies contribute to our understanding of radical chemistry and are important in the synthesis of complex organic molecules (Schepp et al., 1997).
Synthesis of Bicyclooctenones
This compound is also used in the synthesis of bicyclo[3.3.0]octenones, which are important in organic synthesis and potentially in the development of pharmaceuticals. This demonstrates the versatility of 3-(Chloromethyl)cyclobutan-1-one in synthetic organic chemistry (Kashima et al., 2007).
Molecular Structure Analysis
The molecular structures of cyclobutane derivatives, including those related to 3-(Chloromethyl)cyclobutan-1-one, have been extensively analyzed to understand their physical and chemical properties. This research is vital for the development of new materials and drugs (Busetti et al., 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(chloromethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNWWGRZUVTWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)cyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)

![2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2989927.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)
![4-(4-fluorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989933.png)
![4-Ethyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2989934.png)

![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)
![6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2989939.png)



